Methylhesperidin

Übersicht

Beschreibung

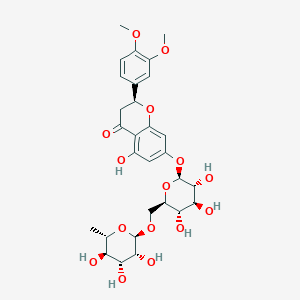

Methyl hesperidin is a flavonoid compound derived from hesperidin, which is found in high concentrations in citrus fruits such as oranges, lemons, and grapefruits . It is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . Methyl hesperidin is a yellow to orange crystalline substance with a pleasant aroma .

Wissenschaftliche Forschungsanwendungen

Methylhesperidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese anderer Flavonoidverbindungen verwendet.

Biologie: this compound wird wegen seiner antioxidativen und entzündungshemmenden Eigenschaften untersucht.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und chelatiert Metallionen, wodurch oxidative Schäden verhindert werden.

Entzündungshemmende Aktivität: this compound hemmt die Aktivität von Enzymen wie Cyclooxygenase-2 (COX-2) und induzierbarer Stickstoffmonoxid-Synthase (iNOS), wodurch Entzündungen reduziert werden.

Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen, indem es Signalwege wie den ERK/Nrf2-Signalweg moduliert.

Wirkmechanismus

Methyl hesperidin, also known as Methylhesperidin, is a bioflavonoid found in a variety of nutritional supplements. It has been touted to have various beneficial effects on blood vessel disorders and other conditions .

Target of Action

Methyl hesperidin primarily targets the Aurora kinase B . This kinase plays a crucial role in the regulation of the cell cycle, particularly during mitosis. It is also known to act as an inhibitor of P-glycoprotein, which has been shown in studies on cancer cells resistant to anticancer drugs .

Mode of Action

Methyl hesperidin interacts with its targets, leading to changes in their activity. For instance, it reduces or inhibits the activity of acyl-coenzyme A: cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . It also seems to upregulate the LDL receptor .

Biochemical Pathways

Methyl hesperidin affects several biochemical pathways. It has been reported to inhibit transcription factors or regulatory enzymes essential for controlling inflammation-linked mediators, including nuclear factor-kappa B (NF-κB), Inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) . It also improves cellular antioxidant defenses by activating the ERK/Nrf2 signaling pathway .

Pharmacokinetics

Methyl hesperidin’s pharmacokinetic properties impact its bioavailability. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, its oral bioavailability is less than 20% . It is quickly altered by environmental conditions such as temperature, pH, and light . Therefore, strategies such as the development of nanoscale drug carriers have been proposed to improve its oral bioavailability .

Result of Action

Methyl hesperidin has significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities . It also exhibits anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . These effects are confirmed well in in vitro and in vivo studies .

Action Environment

The action, efficacy, and stability of methyl hesperidin can be influenced by environmental factors. Moreover, its effectiveness can be enhanced when combined with anticancer drugs, attributed to its ability to inhibit the action of P-glycoprotein .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Methyl hesperidin interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities . It also has anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . The biological effects of Methyl hesperidin are proposed to include capillary protection, radioprotection, immunomodulation, antiallergic, gastric protection, hepatic cholesterol synthesis regulation, neuroprotection, metal chelating agent, antiviral, decrease in bone resorption, antifungal, and NO synthase inhibition .

Cellular Effects

Methyl hesperidin has been shown to have a variety of effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit transcription factors or regulatory enzymes essential for controlling inflammation-linked mediators, including nuclear factor-kappa B (NF-κB), Inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) .

Molecular Mechanism

Methyl hesperidin exerts its effects at the molecular level through various mechanisms. It has been found to inhibit nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1) activities via IκBα, JNK, and P38 signaling pathways and decreasing the expression and secretion of matrix metalloproteinase-9 and cellular invasion .

Temporal Effects in Laboratory Settings

The effects of Methyl hesperidin can change over time in laboratory settings. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, Methyl hesperidin’s oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .

Dosage Effects in Animal Models

The effects of Methyl hesperidin vary with different dosages in animal models. For instance, a semi-synthetic derivative of natural hesperidin, a hydrosoluble, 14C-hesperidin methyl chalcone, absorbed 1–2 h after an oral delivery system at a dosage of 10 mg/kg body weight .

Metabolic Pathways

Methyl hesperidin is involved in various metabolic pathways. When glucose is fed to microorganisms, it is transformed into 3-deoxy DAHP (DAHP) via phosphoenolpyruvate and erythrose 4-phosphate enzymes in diverse microbial platforms .

Transport and Distribution

Methyl hesperidin is transported and distributed within cells and tissues. Methylation improves flavonoid bioavailability, metabolic stability, tissue distribution, and biological activity .

Subcellular Localization

It is known that flavonoids like Methyl hesperidin can be found in various compartments within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methylhesperidin wird durch einen Methylierungsprozess aus Hesperidin synthetisiert. Das traditionelle Verfahren beinhaltet das Auflösen von Hesperidin in einer Natriumhydroxidlösung und die anschließende Zugabe von Dimethylsulfat als Methylierungsmittel . Diese Reaktion liefert typischerweise etwa 70% this compound .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Extraktion von Hesperidin aus Zitrusschalen optimiert, um hohe Ausbeuten zu erzielen. Der Prozess beinhaltet die Verwendung von Methanol zur Extraktion und Kristallisation in Wasser unter Zugabe von Dichlormethan . Dieses Verfahren ist effizient und reduziert das benötigte Lösungsmittelvolumen .

Analyse Chemischer Reaktionen

Reaktionstypen: Methylhesperidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu verschiedenen Derivaten mit verstärkter biologischer Aktivität oxidiert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, um neue Verbindungen mit potenziellen therapeutischen Vorteilen zu bilden.

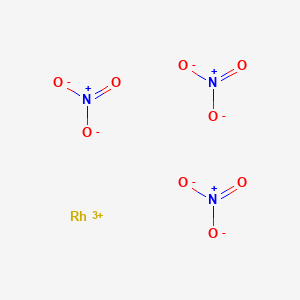

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene methylierte und hydroxylierte Derivate von Hesperidin, die unterschiedliche biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Methylhesperidin wird mit anderen ähnlichen Flavonoidverbindungen verglichen:

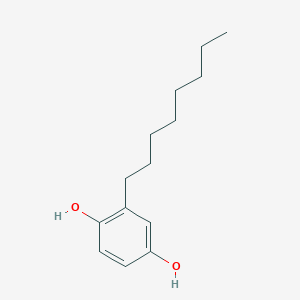

Hesperidin: Die Stammverbindung Hesperidin hat ähnliche biologische Aktivitäten, aber eine geringere Bioverfügbarkeit.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner verbesserten Bioverfügbarkeit und Stabilität im Vergleich zu Hesperidin . Seine methylierte Struktur ermöglicht eine bessere Absorption und Verwertung im Körper .

Ähnliche Verbindungen:

- Hesperidin

- Diosmin

- Rutin

This compound zeichnet sich durch sein verbessertes pharmakokinetisches Profil und seine vielfältigen biologischen Aktivitäten aus, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen macht.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMSHIGGVOJLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860085 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11013-97-1 | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

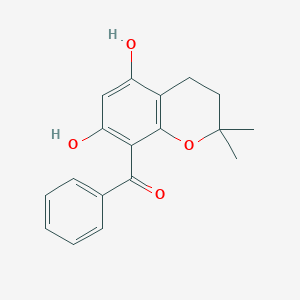

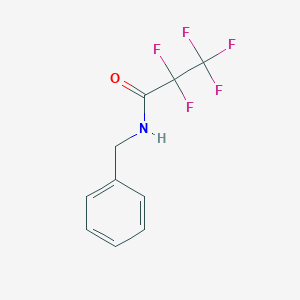

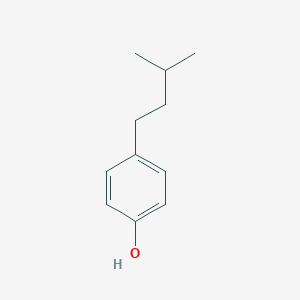

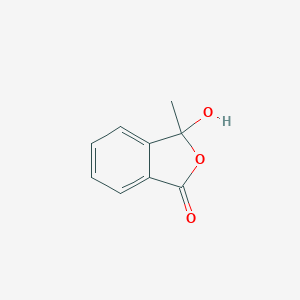

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

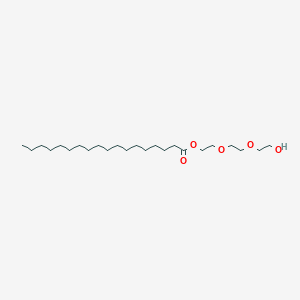

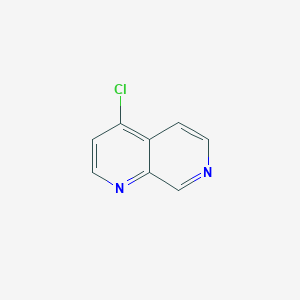

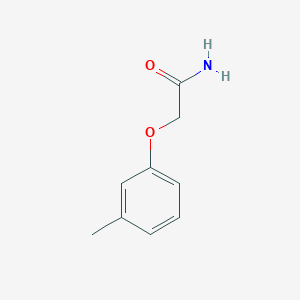

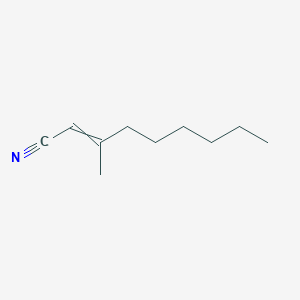

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)